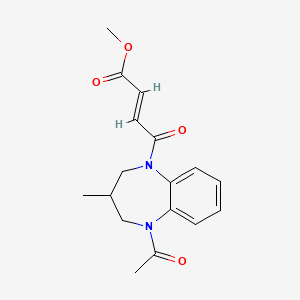
2-(4-Bromo-2-formylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-2-formylphenoxy)acetamide is an organic compound with the molecular formula C9H8BrNO3 It is characterized by the presence of a bromo-substituted benzene ring, a formyl group, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-formylphenoxy)acetamide typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with chloroacetamide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the benzaldehyde is replaced by the acetamide group. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and reaction conditions but utilizes industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromo-2-formylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-(4-Bromo-2-carboxyphenoxy)acetamide.
Reduction: 2-(4-Bromo-2-hydroxyphenoxy)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Bromo-2-formylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromo-2-formylphenoxy)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The formyl group may participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially altering their function. The bromo group may also contribute to the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Bromo-2-hydroxyphenoxy)acetamide
- 2-(4-Bromo-2-carboxyphenoxy)acetamide
- 2-(4-Chloro-2-formylphenoxy)acetamide
Uniqueness
2-(4-Bromo-2-formylphenoxy)acetamide is unique due to the presence of both a bromo and a formyl group on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research applications.
Propiedades
IUPAC Name |
2-(4-bromo-2-formylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c10-7-1-2-8(6(3-7)4-12)14-5-9(11)13/h1-4H,5H2,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGODYUATYQJXFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl isoxazole-5-carboxylate](/img/structure/B2744909.png)




![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2744920.png)
![N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide](/img/structure/B2744921.png)

![4-({1-[3-(Trifluoromethyl)benzoyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B2744925.png)

![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2744927.png)


